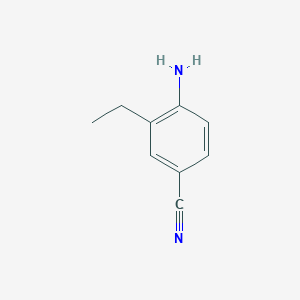

4-Amino-3-ethylbenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHLABDNVQLZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370682 | |

| Record name | 4-Amino-3-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170230-87-2 | |

| Record name | 4-Amino-3-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-ethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 3 Ethylbenzonitrile

Strategies for the Introduction of Ethyl and Amino Moieties

The construction of the 4-amino-3-ethylbenzonitrile scaffold relies on precise methodologies to install the amino and ethyl groups in the correct positions relative to the nitrile functionality. Key strategies employed include palladium-catalyzed cross-coupling reactions, transformations involving diazotization of arylamines, and nitration-reduction sequences.

Palladium-Catalyzed Cross-Coupling Reactions for Benzonitrile (B105546) Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous transformations on similar scaffolds suggest plausible routes. For instance, the synthesis of structurally related aminobenzonitriles has been achieved through palladium-catalyzed cyanation of haloanilines.

A general approach could involve the palladium-catalyzed coupling of an appropriate organometallic reagent with a suitably substituted halobenzonitrile. For example, a Suzuki or Negishi coupling could potentially be employed to introduce the ethyl group at the 3-position of a 4-amino-halobenzonitrile derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and selectivity, as palladium catalysts can be sensitive to poisoning by the nitrile group.

Key features of palladium-catalyzed cross-coupling reactions include their broad functional group tolerance and the ability to form bonds under relatively mild conditions. The development of sophisticated ligands has further expanded the scope and efficiency of these transformations in pharmaceutical synthesis.

Diazotization and Subsequent Transformations for Arylamines

Diazotization of aromatic amines, followed by a Sandmeyer or similar reaction, provides a versatile method for introducing a variety of functional groups onto an aromatic ring. nih.govcalvin.edu This strategy could be hypothetically applied to the synthesis of this compound by starting with a precursor such as 2-ethyl-4-nitroaniline.

The synthetic sequence would involve the reduction of the nitro group to an amine, followed by diazotization of the resulting diamine. Subsequent Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, would introduce the nitrile group. nih.govrsc.orgnih.gov Careful control of the reaction conditions during diazotization is critical to avoid side reactions, especially with the presence of multiple amino groups.

This classical approach, while powerful, often requires stoichiometric amounts of copper salts and can generate significant waste. calvin.edu Modern variations of the Sandmeyer reaction aim to address these limitations by using catalytic amounts of metal and developing milder reaction conditions.

Nitration-Reduction Sequences for Aromatic Amines

A common and well-established method for the synthesis of aromatic amines is the nitration of an aromatic precursor followed by the reduction of the resulting nitro group. orgsyn.org This strategy is a viable pathway for the synthesis of this compound, likely starting from 3-ethylbenzonitrile (B1329685).

The first step involves the regioselective nitration of 3-ethylbenzonitrile to introduce a nitro group at the 4-position. This reaction typically employs a mixture of nitric acid and sulfuric acid. The directing effects of the ethyl and cyano groups are crucial for achieving the desired regioselectivity.

The subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation over palladium on carbon, or chemical reduction using reagents like tin(II) chloride or sodium borohydride (B1222165) in the presence of a catalyst. researchgate.netd-nb.infojsynthchem.com The choice of reducing agent is important to ensure chemoselectivity, leaving the nitrile group intact. calvin.edu For example, the reduction of aromatic nitro compounds to the corresponding amines has been successfully achieved using indium in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), a method that is tolerant of various functional groups. orgsyn.org

One-Pot Synthesis Approaches for Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. This approach has been successfully applied to the synthesis of derivatives of this compound.

Synthesis of Unsymmetrical Squaramides utilizing this compound

This compound is a key building block in the one-pot synthesis of unsymmetrical squaramides, a class of compounds with diverse biological activities. A notable example is the synthesis of WAY-133537, an antiparasitic agent.

Below is a table summarizing the one-pot synthesis of a biologically active squaramide using this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield |

| 3,4-Dimethoxy-3-cyclobutene-1,2-dione | This compound | N,N,N'-trimethyl-1,3-propanediamine | Methanol (B129727) | WAY-133537 | Not specified in provided context |

Investigation of Reaction Conditions and Optimization for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic processes. For the synthesis of this compound and its derivatives, factors such as solvent, temperature, catalyst loading, and reaction time play a significant role in determining the yield and selectivity of the desired product.

In palladium-catalyzed reactions, for instance, the choice of ligand can dramatically influence the outcome. The optimization of base, temperature, and reaction time is also crucial for maximizing the yield and minimizing side reactions. For nitration reactions, controlling the temperature and the ratio of nitric to sulfuric acid is essential for achieving the desired regioselectivity and preventing over-nitration. Kinetic modeling and response surface methodology are powerful tools that can be employed to systematically optimize these parameters. beilstein-journals.org

For one-pot syntheses, the timing of the addition of each reactant is a key variable that needs to be carefully optimized to ensure the desired reaction sequence occurs and to maximize the yield of the final product. The development of robust and optimized synthetic routes is essential for the large-scale production of this compound and its valuable derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a important step towards developing more sustainable and environmentally responsible chemical manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Research into greener synthetic routes for nitriles, including this compound, is an active area of investigation, with promising developments in biocatalysis, the use of alternative solvents, and innovative reaction activation methods.

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of aromatic nitriles can involve harsh reagents and generate significant waste. In contrast, modern approaches are being developed that are inherently safer and more environmentally friendly.

One such approach is the use of biocatalysis , which employs enzymes to carry out chemical transformations. For the synthesis of nitriles, aldoxime dehydratases have shown significant promise. These enzymes convert aldoximes, which can be derived from the corresponding aldehydes, directly to nitriles under mild, aqueous conditions. While specific studies on the enzymatic synthesis of this compound are not extensively documented, the broad substrate scope of some aldoxime dehydratases suggests potential applicability to substituted benzaldehydes. This biocatalytic route avoids the use of toxic cyanating agents and harsh reaction conditions typical of traditional methods.

Another green approach is the use of ionic liquids as both catalysts and recyclable reaction media. Ionic liquids are salts that are liquid at low temperatures and possess negligible vapor pressure, making them safer alternatives to volatile organic solvents. In the context of nitrile synthesis, ionic liquids have been investigated for use in reactions such as the Sandmeyer reaction, a common method for converting an amino group on an aromatic ring to a nitrile group. The use of ionic liquids can facilitate catalyst recycling and reduce the generation of solvent waste.

Microwave-assisted synthesis represents another environmentally benign methodology. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This technique has been successfully applied to various cyanation reactions of aryl halides. A potential green route to this compound could involve the microwave-assisted cyanation of a suitable halo-ethylaniline precursor. The efficiency of microwave heating can lead to substantial energy savings and a reduction in by-product formation.

Below is a table summarizing potential environmentally benign synthetic routes for this compound.

| Synthetic Route | Key Features | Potential Advantages |

| Biocatalysis | Use of aldoxime dehydratase | Mild reaction conditions, aqueous medium, high selectivity, avoids toxic cyanating agents. |

| Ionic Liquid Catalysis | Use of ionic liquids as solvent and catalyst | Recyclable reaction medium, reduced solvent emissions, potential for improved reaction rates. |

| Microwave-Assisted Synthesis | Application of microwave irradiation | Rapid reaction times, increased yields, energy efficiency, reduced side reactions. |

Solvent Selection and Waste Minimization Strategies

Solvent Selection:

The development of greener solvent alternatives is a key area of research. For reactions such as nucleophilic aromatic substitution, which could be employed in the synthesis of this compound, the use of more benign solvents is being explored. Solvents are now being assessed based on their environmental, health, and safety profiles. For instance, polyethylene (B3416737) glycol (PEG) has been shown to be an effective and biodegradable solvent for some nucleophilic aromatic substitution reactions. Cyrene™, a bio-based solvent, is also emerging as a substitute for conventional polar aprotic solvents like DMF and NMP. The ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources.

The following table provides a comparison of traditional and greener solvents that could be considered for the synthesis of this compound.

| Solvent Class | Examples | Green Chemistry Considerations |

| Traditional Solvents | Dichloromethane, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Often toxic, volatile, and difficult to recycle. |

| Greener Alternatives | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™, Polyethylene Glycol (PEG) | Lower toxicity, biodegradable, derived from renewable sources (in some cases). |

Waste Minimization Strategies:

Waste minimization in the synthesis of this compound can be achieved through several strategies. A key metric for evaluating the waste generated in a chemical process is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

One effective strategy for waste reduction is the use of recyclable catalysts . Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing the amount of catalyst waste. For instance, in catalytic routes to aminobenzonitriles, the development of robust and recyclable catalysts is a key research goal.

Furthermore, process optimization to improve reaction yields and selectivities directly contributes to waste minimization by reducing the formation of unwanted by-products. The adoption of one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly reduce solvent usage and waste generation.

Spectroscopic and Structural Characterization in Advanced Research

High-Resolution Spectroscopic Techniques

High-resolution gas-phase spectroscopic methods are instrumental in determining the precise electronic and vibrational energy levels of molecules, free from solvent effects. These techniques provide fundamental data on the molecule's ground and excited states, as well as its ionization potential.

Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic spectroscopy of molecules. In a typical two-color REMPI experiment, the first laser excites the molecule from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). A second laser then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the resulting ion signal, a spectrum of the S₁ ← S₀ transition is obtained.

For 4-Amino-3-ethylbenzonitrile (EtABN), two-color REMPI spectroscopy has been employed to precisely locate its first electronic transition. The study identified the origin of the S₁ ← S₀ transition, which corresponds to the energy difference between the vibrational ground states of the ground and first excited electronic states.

| Spectroscopic Parameter | Value (cm⁻¹) |

| S₁ ← S₀ Transition Origin | 33,578 |

This table presents the experimentally determined location of the first electronic transition for this compound.

Zero Electron Kinetic Energy Pulsed Field Ionization (ZEKE-PFI) Spectroscopy

Zero Electron Kinetic Energy (ZEKE-PFI) spectroscopy is a powerful method for determining the adiabatic ionization energy of a molecule with exceptional precision. This technique involves the photoexcitation of molecules to a dense field of high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states. The resulting electrons are detected, providing a spectrum of the transitions from the neutral intermediate state to the various vibrational levels of the cation.

The primary advantage of ZEKE-PFI is its high resolution, which allows for the accurate determination of the adiabatic ionization threshold—the energy required to remove an electron from the molecule in its vibrational ground state to form the cation, also in its vibrational ground state. For this compound, the adiabatic ionization threshold has been precisely measured using this technique.

| Spectroscopic Parameter | Value (cm⁻¹) |

| Adiabatic Ionization Threshold | 64,799 ± 4 |

This table shows the precise adiabatic ionization energy for this compound as determined by ZEKE-PFI spectroscopy.

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a technique similar to ZEKE-PFI, but instead of detecting electrons, it detects the ions produced by the delayed field ionization of high Rydberg states. This provides mass selectivity, which is particularly useful for studying clusters or complexes. The MATI spectrum reveals the vibrational structure of the molecular cation, providing insights into how the molecular geometry and vibrational frequencies change upon ionization.

While a specific MATI study on this compound has not been reported, the technique has been successfully applied to similar substituted benzenes, such as 1,3-dichloro-2-fluoro-benzene. In such studies, MATI spectra, supported by quantum chemical calculations, allow for the precise determination of adiabatic ionization energies and the assignment of various vibrational modes in the cation. For a molecule like this compound, MATI would be invaluable for observing the low-frequency vibrational modes associated with the ethyl group and its interaction with the aromatic ring in the cationic state.

Infrared (IR) Mass-Resolved Spectroscopy of Complexes

To understand intermolecular interactions, it is essential to study molecules in complexes with other atoms or molecules. Infrared (IR) mass-resolved spectroscopy of complexes combines IR spectroscopy with mass spectrometry to probe the vibrational structure of a specific, mass-selected cluster. Typically, a tunable IR laser is used to excite vibrational modes in the complex, and if the IR absorption leads to dissociation of the cluster, the resulting change in the ion signal is monitored.

This method has been applied to the closely related 4-aminobenzonitrile (B131773) (4ABN) molecule complexed with argon (Ar). In the 4ABN-Ar complex, the IR spectra in the neutral ground state (S₀) show that the symmetric and antisymmetric NH stretching vibrations are at the same positions as in the bare 4ABN monomer. nih.gov This indicates that the argon atom is located above the benzene (B151609) ring (a π-bound structure) and does not significantly perturb the amino group. nih.gov Upon electronic excitation and ionization, the π-bound geometry is maintained. nih.gov For this compound, this technique could similarly be used to probe how complexation with solvent molecules like water or argon affects the vibrational frequencies of the N-H, C≡N, and C-H bonds, providing direct insight into the specific sites and nature of intermolecular binding.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation in the solution phase. Advanced NMR techniques and the analysis of complex spectra provide detailed information about the connectivity and three-dimensional structure of molecules.

Elucidation of Complex Splitting Patterns in this compound Derivatives

In ¹H NMR spectroscopy, the signal for a given proton is split into a multiplet by the magnetic influence of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, is governed by the number of neighboring protons and the coupling constant (J), which is the distance between the lines in a multiplet. When a proton is coupled to multiple, chemically distinct sets of neighboring protons with different coupling constants, complex splitting patterns arise, such as a "doublet of doublets" (dd) or a "triplet of triplets" (tt).

While specific NMR studies on derivatives of this compound are not detailed in the literature, the principles of complex splitting can be readily applied to predict their spectra. Consider a hypothetical derivative of this compound. The protons on the aromatic ring are in a 1,2,4-trisubstituted pattern. Let's label the aromatic protons H-2, H-5, and H-6.

H-2: This proton is adjacent to the ethyl group. It would be coupled to H-6 (a long-range meta-coupling, ⁴J) and potentially to the methylene (B1212753) protons of the ethyl group.

H-5: This proton is adjacent to the amino group and H-6. It would be split by H-6 (an ortho-coupling, ³J) and potentially show a smaller coupling to the N-H protons.

H-6: This proton is situated between H-5 and the cyano group. It would be split into a doublet by H-5 (ortho-coupling) and further split into a second doublet by H-2 (meta-coupling), resulting in a doublet of doublets.

The analysis of these complex patterns is crucial. For instance, the magnitude of the coupling constant helps distinguish between different types of coupling:

Ortho-coupling (³J): Typically 6–10 Hz.

Meta-coupling (⁴J): Typically 2–4 Hz.

Para-coupling (⁵J): Typically 0–1 Hz.

By carefully analyzing the splitting patterns and measuring the coupling constants, the precise substitution pattern on the benzene ring can be confirmed. orgchemboulder.comjove.comyoutube.com The use of two-dimensional NMR techniques, such as COSY and HMBC, would further aid in unambiguously assigning these complex multiplets and fully elucidating the structure of any this compound derivative.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis researchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀N₂. HRMS is critical in distinguishing this compound from any isomers or other molecules that might have the same nominal mass.

The theoretically calculated monoisotopic mass for C₉H₁₀N₂ is 146.0844 Da. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Average Molecular Weight | 146.193 g/mol fishersci.com |

| Monoisotopic Mass (Calculated) | 146.0844 Da uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used to separate volatile compounds and identify them based on their mass spectra. It serves as a primary method for assessing the purity of a sample and confirming the identity of the target compound epa.gov. In a GC-MS analysis, a pure sample of this compound would produce a single chromatographic peak at a characteristic retention time.

The mass spectrum, generated by electron ionization (EI), would exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (m/z = 146). A prominent fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable benzylic carbocation. This would produce a significant fragment ion peak ([M-15]⁺) at m/z 131. The fragmentation of analogous aniline (B41778) compounds often shows the molecular ion as a major peak nih.gov. For instance, the GC-MS data for 4-Amino-3-nitrobenzonitrile shows a strong molecular ion peak at m/z 163 nih.gov.

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺ | Molecular Ion ([M]⁺) |

| 131 | [M - CH₃]⁺ | Loss of a methyl radical via benzylic cleavage |

Computational and Theoretical Chemistry of 4 Amino 3 Ethylbenzonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-amino-3-ethylbenzonitrile at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the equilibrium geometry and vibrational modes of molecules. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like aug-cc-pVTZ to accurately model the electronic distribution.

Geometry Optimization: The first step is to find the molecular structure that corresponds to the minimum energy on the potential energy surface. This process, known as geometry optimization, yields the most stable arrangement of atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the ground electronic state (S₀). The expected outcome would be a planar or near-planar benzene (B151609) ring, with specific orientations of the amino (-NH₂) and ethyl (-CH₂CH₃) groups relative to the cyano (-CN) group.

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the normal modes of vibration of the molecule. These theoretical frequencies are invaluable for assigning the peaks observed in experimental infrared (IR) and Raman spectra. To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations inherent in the calculation.

| Parameter | Calculated Value | Description |

|---|---|---|

| Optimized Energy | [Value in Hartrees] | Electronic energy of the optimized ground state. |

| Dipole Moment | [Value in Debye] | A measure of the molecule's overall polarity. |

| C≡N Stretch Freq. | ~2230 cm⁻¹ | Vibrational frequency for the cyano group stretch. |

| N-H Symm. Stretch Freq. | ~3400 cm⁻¹ | Symmetric stretching frequency of the amino group. |

| N-H Asymm. Stretch Freq. | ~3500 cm⁻¹ | Asymmetric stretching frequency of the amino group. |

Theoretical Ionization Energy Prediction using G4 and CBS-QB3 Methods

The adiabatic ionization energy (IE) is a fundamental property representing the minimum energy required to remove an electron from the molecule in its ground state. High-accuracy composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are employed to predict IEs with high precision, often with errors comparable to experimental uncertainty.

These methods calculate the energies of the neutral molecule in its ground state (S₀) and the corresponding cation in its ground state (D₀). The theoretical IE is then determined from the energy difference between these two states. These calculations are computationally intensive but provide a reliable estimate of the ionization energy, which is crucial for planning and interpreting photoionization and photoelectron spectroscopy experiments. For 2-ethoxybenzonitrile, a structurally related molecule, the G4 and CBS-QB3 methods predicted the IE with a relative deviation of less than 0.35% from the experimental value.

| Method | Calculated IE (cm⁻¹) | Calculated IE (eV) |

|---|---|---|

| G4 | [Value] | [Value] |

| CBS-QB3 | [Value] | [Value] |

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible ethyl group in this compound gives rise to the possibility of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) can be constructed by systematically varying key dihedral angles (e.g., those associated with the ethyl group) and calculating the energy at each point, typically using a computationally efficient DFT method like B3LYP with a cc-pVDZ basis set. The minima on this surface correspond to stable conformers. For each minimum, a full geometry optimization and frequency calculation using a more robust basis set can be performed to confirm it as a true minimum and to determine its relative energy. This analysis is critical as the presence of multiple conformers can lead to complex experimental spectra, and identifying the most stable conformer is essential for accurate modeling.

Modeling of Spectroscopic Data

Theoretical modeling is a vital tool for the interpretation of complex experimental spectra, allowing for the assignment of observed spectral features to specific electronic and vibrational transitions.

Franck-Condon Simulations of Vibronic Spectra

Vibronic spectra arise from simultaneous changes in both electronic and vibrational energy levels. The intensity of these transitions is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry. The Franck-Condon factors represent the squared overlap between the vibrational wavefunctions of the initial and final electronic states.

By using the optimized geometries, vibrational frequencies, and normal modes obtained from DFT calculations for both the ground (S₀) and the first excited electronic state (S₁), as well as the cation ground state (D₀), it is possible to simulate the vibronic spectra. These simulations generate a theoretical spectrum that can be directly compared with experimental REMPI and ZEKE spectra. A good agreement between the simulated and experimental spectra validates the geometric and vibrational assignments and allows for a detailed analysis of the vibronic structure.

Theoretical Studies of Molecular Interactions and Bonding

The electronic structure of this compound, with its electron-donating amino and ethyl groups and electron-withdrawing cyano group, dictates its ability to engage in various non-covalent interactions. Theoretical methods can be used to study these interactions, such as hydrogen bonding and stacking interactions.

By calculating the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential on the molecule's surface can be visualized. This map reveals likely sites for electrophilic and nucleophilic attack and helps predict how the molecule will interact with other molecules. For example, the nitrogen atom of the cyano group and the oxygen or nitrogen atoms of a solvent or another molecule would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential, indicating their capacity to act as hydrogen bond donors. Analyzing the interactions in dimers or clusters of this compound with itself or with solvent molecules can provide insights into its aggregation behavior and solvation properties.

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Ethylbenzonitrile

Reactions at the Amino Group

The amino group in 4-amino-3-ethylbenzonitrile is a versatile site for chemical modification. As a typical primary aromatic amine, it undergoes reactions such as diazotization, acylation, alkylation, and condensation with carbonyl compounds to form imines.

Diazotization Reactions for Further Functionalization

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a key intermediate for a wide array of functional group transformations. This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). tandfonline.com

The resulting 4-cyano-2-ethylbenzenediazonium salt is a versatile intermediate that can undergo various subsequent reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com These reactions allow for the replacement of the diazonium group with a wide range of substituents, providing a powerful method for synthesizing diverse aromatic compounds that are not easily accessible through direct substitution. byjus.comorganic-chemistry.org For example, treatment with copper(I) chloride or copper(I) bromide introduces chloro or bromo substituents, respectively. Similarly, reaction with copper(I) cyanide can be used to introduce a second nitrile group, and reactions with other nucleophiles can yield phenols, thioethers, and aryl halides. libretexts.org

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Chlorination (Sandmeyer) | HCl, NaNO₂; then CuCl | 4-Chloro-3-ethylbenzonitrile |

| Bromination (Sandmeyer) | HBr, NaNO₂; then CuBr | 4-Bromo-3-ethylbenzonitrile |

| Cyanation (Sandmeyer) | H₂SO₄, NaNO₂; then CuCN | 3-Ethylphthalonitrile |

| Hydroxylation | H₂SO₄, NaNO₂; then H₂O, heat | 3-Ethyl-4-hydroxybenzonitrile |

| Iodination | H₂SO₄, NaNO₂; then KI | 3-Ethyl-4-iodobenzonitrile |

Acylation and Alkylation Reactions

The nucleophilic amino group of this compound readily participates in acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like potassium carbonate or pyridine. derpharmachemica.comresearchgate.net This reaction forms an N-aryl amide. For instance, reacting this compound with acetyl chloride yields N-(4-cyano-2-ethylphenyl)acetamide. These reactions are generally efficient and provide a straightforward method for protecting the amino group or introducing new functional moieties. tandfonline.com

Alkylation of the amino group can be achieved using alkylating agents like alkyl halides. However, direct alkylation of primary aromatic amines can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific methods such as reductive amination or the use of specialized catalysts may be employed. organic-chemistry.org

| Reaction Type | Reagent(s) | Base/Catalyst | Product Class |

|---|---|---|---|

| N-Acetylation | Acetyl chloride | Potassium carbonate | N-Aryl acetamide (B32628) |

| N-Benzoylation | Benzoyl chloride | Pyridine | N-Aryl benzamide |

| N-Methylation | Methyl iodide | - | N-Methylated aniline (B41778) derivative |

| N-Ethylation | Ethyl bromide | - | N-Ethylated aniline derivative |

Formation of Schiff Bases and Related Imines

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form Schiff bases (or imines). jetir.org This reaction typically occurs by refluxing the amine and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid. dergipark.org.tr For example, the reaction of 3-aminobenzonitrile (B145674) with 4-(diethylamino)-2-hydroxybenzaldehyde has been reported to proceed by refluxing the components in a mixture of ethanol and methanol to yield the corresponding Schiff base. oup.com A similar reactivity is expected for this compound. The resulting imine products contain a C=N double bond and are valuable intermediates in organic synthesis.

| Carbonyl Compound | Solvent | Conditions | Product Class |

|---|---|---|---|

| Benzaldehyde | Ethanol | Reflux, catalytic acid | N-Benzylidene-4-amino-3-ethylbenzonitrile |

| Salicylaldehyde | Methanol | Reflux | 2-(((4-cyano-2-ethylphenyl)imino)methyl)phenol |

| Acetophenone | Toluene | Reflux, visible light, CuCl catalyst | Schiff base of acetophenone |

Reactions at the Nitrile Group

The nitrile group is a robust and versatile functional group that can undergo several important transformations, including reduction to a primary amine and hydrolysis to a carboxylic acid.

Reduction to Primary Amines

The nitrile group of this compound can be reduced to a primary amine, specifically a benzylamine (B48309) derivative, yielding (4-amino-3-ethylphenyl)methanamine. This transformation is a valuable synthetic route for introducing an aminomethyl group.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). bme.hu The reaction is often carried out at elevated temperature and pressure. bme.hu

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, effectively reduce nitriles to primary amines. yu.edu.jo Other borane-based reagents have also been shown to be effective for this transformation. znaturforsch.comrsc.org

| Method | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Elevated pressure and temperature | (4-Amino-3-ethylphenyl)methanamine |

| Metal Hydride Reduction | 1. LiAlH₄ in THF/ether 2. H₃O⁺ workup | Reflux, then aqueous workup | (4-Amino-3-ethylphenyl)methanamine |

| Borane Reagent | Diisopropylaminoborane / cat. LiBH₄ | Ambient temperature or reflux in THF | (4-Amino-3-ethylphenyl)methanamine |

Hydrolysis Reactions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. researchgate.net The reaction proceeds through an intermediate amide, which is then further hydrolyzed. oup.comznaturforsch.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, first produces an amide (4-amino-3-ethylbenzamide), which upon further heating is hydrolyzed to the corresponding carboxylic acid (4-amino-3-ethylbenzoic acid) and an ammonium salt. znaturforsch.comrsc.org The rate of hydrolysis can be influenced by the concentration of the acid and the presence of substituents on the aromatic ring. znaturforsch.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also leads to hydrolysis. researchgate.net This process initially forms the sodium salt of the carboxylic acid (sodium 4-amino-3-ethylbenzoate) and releases ammonia (B1221849) gas. researchgate.net Acidification of the reaction mixture is then required to obtain the free carboxylic acid. Under carefully controlled, milder conditions, the reaction can sometimes be stopped at the intermediate amide stage. google.com

Reactions on the Aromatic Ring of this compound

The chemical behavior of the aromatic ring in this compound is dictated by the interplay of its substituent groups: the activating amino (-NH₂) group, the deactivating nitrile (-CN) group, and the weakly activating ethyl (-CH₂CH₃) group. The amino group is a powerful ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it. Conversely, the nitrile group is a meta-director, withdrawing electron density from the ring. This configuration leads to a specific pattern of reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The regioselectivity of this reaction on this compound is primarily controlled by the strongly activating amino group. The amino group directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is already occupied by the nitrile group. Therefore, electrophilic substitution is strongly favored at the C-5 position, which is ortho to the amino group and meta to both the ethyl and nitrile groups. The ethyl group, being a weak activator, further supports this regioselectivity.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the expected outcomes can be predicted based on the known reactivity of analogous compounds, such as 4-aminobenzonitrile (B131773) and its derivatives. For instance, the nitration of 4-acetamidobenzonitrile (the acetyl-protected form of 4-aminobenzonitrile) proceeds to install a nitro group at the 3-position (ortho to the amino group). prepchem.com

Below are the predicted outcomes for common EAS reactions on this compound.

| Reaction | Reagents | Predicted Product | Reaction Conditions |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in a suitable solvent (e.g., acetic acid) | 4-Amino-5-bromo-3-ethylbenzonitrile | Typically proceeds at or below room temperature. A Lewis acid catalyst may not be necessary due to the activating effect of the amino group. |

| Nitration | HNO₃/H₂SO₄ | 4-Amino-3-ethyl-5-nitrobenzonitrile | Usually carried out at low temperatures (e.g., 0-10 °C) to control the reaction and prevent side reactions. Protection of the amino group as an acetamide may be required to prevent oxidation and improve selectivity. prepchem.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-Amino-3-ethyl-5-sulfobenzonitrile | Requires heating, but the conditions must be carefully controlled to avoid decomposition. The reaction is often reversible. |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. The aromatic ring of this compound itself is electron-rich due to the amino group and is not inherently susceptible to nucleophilic attack. For a nucleophilic aromatic substitution to occur, two main conditions are generally required: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. scranton.edu

This compound does not meet these criteria in its native form. Therefore, direct NAS reactions are not feasible. However, derivatives of this compound, particularly those that have undergone prior electrophilic substitution to introduce a halogen at the C-5 position, could potentially undergo nucleophilic aromatic substitution.

In a hypothetical scenario where 4-Amino-5-bromo-3-ethylbenzonitrile is the substrate, the bromine atom could act as a leaving group. The success of a subsequent NAS reaction would then depend on the strength of the nucleophile and the reaction conditions. The presence of the electron-withdrawing nitrile group para to the leaving group would facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Detailed research findings on nucleophilic aromatic substitution reactions starting from derivatives of this compound are scarce. The table below outlines the predicted reactivity based on general principles of NAS reactions on activated aromatic systems.

| Substrate | Nucleophile | Reagents and Conditions | Predicted Product | Remarks |

|---|---|---|---|---|

| 4-Amino-5-bromo-3-ethylbenzonitrile | Methoxide ion (CH₃O⁻) | CH₃ONa in Methanol, heat | 4-Amino-3-ethyl-5-methoxybenzonitrile | The electron-withdrawing nitrile group para to the bromine leaving group would activate the ring for nucleophilic attack. |

| 4-Amino-5-bromo-3-ethylbenzonitrile | Ammonia (NH₃) or an amine (RNH₂) | Aqueous or alcoholic ammonia/amine, heat, possibly under pressure | 4,5-Diamino-3-ethylbenzonitrile or N⁵-substituted derivative | This reaction would be a method to introduce a second amino group onto the aromatic ring. |

| 4-Amino-5-bromo-3-ethylbenzonitrile | Cyanide ion (CN⁻) | CuCN, high temperature (e.g., in DMF or NMP) | 4-Amino-3-ethyl-1,5-dicyanobenzene | Known as the Rosenmund-von Braun reaction, this would require harsh conditions. |

Research into Biological and Medicinal Chemistry Applications

Investigation of Biological Activity and Mechanisms of Action

Detailed investigations into the intrinsic biological activities of 4-Amino-3-ethylbenzonitrile are limited. The majority of research focuses on the pharmacological properties of the more complex molecules derived from this precursor.

Antimicrobial Properties

Currently, there is a lack of specific studies published in peer-reviewed literature that investigate the antimicrobial properties of this compound. Research on related benzonitrile (B105546) derivatives has explored their potential as antimicrobial agents, but direct evidence for the antimicrobial efficacy of this compound is not available.

Anticancer Properties

Similarly, the anticancer properties of this compound have not been a direct subject of extensive research. The scientific community has shown considerable interest in various nitrile-containing compounds for their potential as anticancer agents; however, specific data detailing the cytotoxic or antiproliferative effects of this compound on cancer cell lines are not present in the current body of scientific literature.

Pharmacological Properties in Medicinal Chemistry

The primary pharmacological relevance of this compound lies in its use as a key reactant in the synthesis of a class of compounds known as dihydropyrrolepyridines. These synthesized molecules have been identified as corticotropin-releasing factor 1 (CRF-1) antagonists. chemdad.com CRF-1 antagonists are a class of drugs investigated for their potential in treating a variety of conditions, including anxiety disorders, depression, and irritable bowel syndrome. The role of this compound in this context is to provide a core structural motif necessary for the final compound's ability to interact with the CRF-1 receptor.

This compound as a Synthetic Intermediate for Pharmaceutical Development

The utility of this compound as a synthetic intermediate is a well-established aspect of its application in medicinal chemistry. Its chemical structure, featuring an amino group, an ethyl group, and a nitrile group on a benzene (B151609) ring, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of complex pharmaceutical compounds.

Precursor in the Synthesis of Siponimod Intermediates

While this compound is a versatile intermediate in pharmaceutical synthesis, a direct and explicit role as a precursor in the documented synthesis of Siponimod intermediates could not be confirmed from the available scientific literature and patent databases. The synthesis pathways of Siponimod, a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis, involve multiple steps and various chemical intermediates. However, this compound is not explicitly named as a starting material or key intermediate in the prominent synthetic routes described in major patents and publications concerning the manufacturing of Siponimod.

Building Block for Active Pharmaceutical Ingredients

The application of this compound as a foundational building block for active pharmaceutical ingredients (APIs) is exemplified by its use in the creation of CRF-1 antagonists. chemdad.com The synthesis of these dihydropyrrolepyridines demonstrates the strategic importance of the unique arrangement of functional groups on the this compound scaffold. This allows for the construction of the larger, more complex molecular architecture required for specific biological targeting. The broader class of aminobenzonitriles is widely recognized in the pharmaceutical industry for their role as versatile intermediates in the synthesis of a wide array of therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The compound this compound serves as a pivotal starting material in the synthesis of a class of potent, tricyclic corticotropin-releasing factor 1 (CRF1) receptor antagonists. Research in this area has led to the development of complex molecules, such as tricyclic pyrrolo[2,3-d]pyrimidines, where the aminobenzonitrile moiety is incorporated to form a key part of the heterocyclic core. The structure-activity relationship (SAR) of these derivatives has been explored to optimize their binding affinity to the CRF1 receptor and to improve their pharmacological properties.

Detailed investigations have focused on the impact of various substituents on the tricyclic core derived from this compound. The general scaffold for these antagonists features a central pyrrolo[2,3-d]pyrimidine ring system, with key substitutions at the N-7 position of the pyrrole (B145914) ring and the C-2 position of the pyrimidine (B1678525) ring.

Substitutions at the N-7 Position:

The SAR studies indicate that the nature of the substituent at the N-7 position, which is derived from the ethyl group of the original this compound, is critical for high-affinity binding. Modifications in this region have shown that alkyl groups are well-tolerated.

Alkyl Chains: Potency is significantly influenced by the size and nature of the N-alkyl group. For instance, replacing a simple ethyl group with a more constrained cyclopropylmethyl group can modulate the activity.

Polarity and Size: The introduction of polarity or excessive bulk at this position can be detrimental to the binding affinity. The pocket accommodating this group is understood to be largely hydrophobic.

Substitutions at the C-2 Position:

The C-2 position of the pyrimidine ring is typically substituted with an aryl group. The nature and substitution pattern of this aryl ring have a profound effect on the antagonist's potency.

Aryl Substituents: A 2,4-disubstituted phenyl ring at this position is a common feature among potent antagonists. Halogen substitutions, such as chlorine, are frequently employed. For example, a 2,4-dichlorophenyl group is often associated with high affinity.

Effect of Halogen Placement: The placement of chloro-substituents on the phenyl ring is crucial. Derivatives with a 2,4-dichloro substitution pattern consistently show higher affinity than those with 2,5-dichloro or other patterns. A single substitution at the 4-position is generally more favorable than a single substitution at the 2-position.

Modifications on the Tricyclic Core:

Further modifications on the core structure itself have also been explored to fine-tune the activity and properties of the compounds.

Methyl Group at C-4: A methyl group at the C-4 position of the pyrimidine ring is generally found to be optimal for activity.

The following table summarizes the SAR for a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, illustrating the impact of substitutions at the N-7 and C-2 positions on the binding affinity (Ki) for the CRF1 receptor.

| Compound | N-7 Substituent (R¹) | C-2 Aryl Substituent (R²) | CRF1 Binding Affinity (Ki, nM) |

| 1 | Ethyl | 4-Chlorophenyl | 2.6 |

| 2 | Ethyl | 2,4-Dichlorophenyl | 0.7 |

| 3 | Ethyl | 2,5-Dichlorophenyl | 1.1 |

| 4 | Ethyl | 2-Chloro-4-methylphenyl | 0.9 |

| 5 | Propyl | 2,4-Dichlorophenyl | 0.4 |

| 6 | Cyclopropylmethyl | 2,4-Dichlorophenyl | 0.5 |

| 7 | Ethyl | 2-Chloro-4-methoxyphenyl | 1.1 |

| 8 | Ethyl | 2,4-Dibromophenyl | 0.7 |

This table is generated based on representative data from SAR studies of this class of compounds to illustrate the chemical principles.

The data clearly indicate that a combination of a propyl or cyclopropylmethyl group at the N-7 position and a 2,4-dihalogenated phenyl ring at the C-2 position results in derivatives with sub-nanomolar binding affinity for the CRF1 receptor. These findings underscore the specific structural requirements for potent antagonism and guide the design of new therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for 4 Amino 3 Ethylbenzonitrile in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 4-amino-3-ethylbenzonitrile from reactants, byproducts, and environmental matrices. Gas chromatography, particularly when coupled with mass spectrometry, stands out for its high resolution and definitive identification capabilities.

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis in Environmental Research

While specific environmental studies on this compound are not extensively documented, the application of Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established method for the analysis of similar aromatic amines and nitriles in environmental samples. This technique combines the superior separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.

In a hypothetical environmental research scenario, GC/MS could be employed to detect and quantify trace levels of this compound in water or soil samples. The methodology would involve sample extraction, followed by chromatographic separation on a capillary column. The mass spectrometer would then ionize the eluted compound, and the resulting fragmentation pattern would serve as a chemical fingerprint for unambiguous identification.

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern can be predicted based on the structure of the molecule, which includes an amino group, an ethyl group, and a nitrile group attached to a benzene (B151609) ring.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for aromatic amines and alkylbenzenes would lead to the formation of characteristic ions. The loss of a methyl group from the ethyl substituent is a probable fragmentation, leading to a significant peak. Alpha-cleavage of the bond between the ethyl group and the aromatic ring is also a common fragmentation pathway for alkylbenzenes.

| Ion | Proposed Fragment Structure | Expected m/z |

| [M]+• | [C9H10N2]+• | 146 |

| [M-CH3]+ | [C8H7N2]+ | 131 |

| [M-HCN]+• | [C8H9N]+• | 119 |

| [M-C2H5]+ | [C7H5N2]+ | 117 |

This table is based on predicted fragmentation patterns and has not been confirmed by experimental data.

Spectroscopic Methods for Detection and Characterization

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound. Methods such as UV-Vis and IR spectroscopy provide valuable information about the electronic transitions and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a useful tool for detecting and quantifying aromatic compounds. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). The amino group and the nitrile group, along with the benzene ring, form a chromophoric system that absorbs light in the UV region.

The electronic transitions responsible for the absorption are typically π → π* transitions within the benzene ring, which are influenced by the auxochromic amino group and the nitrile group. The presence of the amino group is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

Expected UV-Vis Absorption Data:

Based on data for similar aromatic amines, the following absorption maxima (λmax) can be anticipated for this compound when dissolved in a non-polar solvent.

| Transition | Expected λmax (nm) |

| π → π* (Primary Band) | ~240-260 |

| π → π* (Secondary Band) | ~280-310 |

This data is an estimation based on the spectral characteristics of analogous compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups that would give rise to distinct peaks in the IR spectrum are the primary amino group (N-H), the ethyl group (C-H), the nitrile group (C≡N), and the aromatic ring (C=C and C-H). The positions of these bands provide a structural fingerprint of the compound.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1590-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Ethyl Group | C-H Stretch (Aliphatic) | 2850-2975 |

| Nitrile | C≡N Stretch | 2220-2260 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

This table presents expected ranges for the characteristic vibrational frequencies.

Emerging Research Areas and Future Directions

Exploration of Novel Catalytic Reactions Involving 4-Amino-3-ethylbenzonitrile

The presence of both an electron-donating amino group and an electron-withdrawing nitrile group makes this compound an interesting substrate for a variety of catalytic reactions. The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.

Future research in this area is likely to focus on several key aspects:

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound is amenable to functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potential applications in different fields.

Synthesis of Heterocyclic Compounds: The vicinal amino and nitrile functionalities in derivatives of aminobenzonitriles make them ideal precursors for the synthesis of fused heterocyclic systems. Research is ongoing to develop efficient catalytic methods for the annulation of various rings onto the this compound core, yielding novel quinolines, quinazolines, and other polycyclic aromatic compounds. For instance, base-promoted annulation of ynones with 2-aminobenzonitriles has been shown to be an efficient method for synthesizing polysubstituted 4-aminoquinolines. cardiff.ac.uk

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound and its derivatives is a promising area of research. This could lead to the synthesis of enantiomerically pure compounds with specific biological activities.

| Catalytic Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Aryl boronic acids, Palladium catalyst | Aryl-substituted this compound derivatives |

| Heck Reaction | Alkenes, Palladium catalyst | Alkenyl-substituted this compound derivatives |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-Aryl or N-alkyl derivatives |

| Cycloaddition Reactions | Dienes, Lewis acid catalysts | Fused heterocyclic systems |

Application in Materials Science Research

The rigid aromatic structure and the presence of functional groups capable of polymerization or modification make this compound a candidate for the development of novel materials with interesting optical and electronic properties.

Emerging research in this domain includes:

Polymer Synthesis: The amino group of this compound can be utilized in polycondensation or polyaddition reactions to form aromatic polyamides or polyimides. These polymers are known for their high thermal stability and mechanical strength. The nitrile group can also be polymerized to form conjugated polymers with potential applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be investigated as components of OLEDs. The aromatic core can be modified to tune the emission color and improve the efficiency and stability of the devices.

Thermosetting Resins: The amino and nitrile groups can participate in cross-linking reactions to form thermosetting resins. These materials are known for their high strength, stiffness, and thermal resistance. Research could focus on developing new curing agents and processes to control the properties of the resulting materials.

| Material Type | Potential Monomers/Reactants | Key Properties |

| Aromatic Polyamides | Diacyl chlorides | High thermal stability, mechanical strength |

| Polyimides | Dianhydrides | Excellent thermal and chemical resistance |

| Conjugated Polymers | - | Electrical conductivity, optical properties |

| Thermosetting Resins | Curing agents (e.g., epoxy resins) | High strength, thermal resistance |

Further Investigation into Biological and Pharmacological Pathways

One of the most promising areas of research for this compound is in medicinal chemistry. It is already known as a reactant in the synthesis of dihydropyrrolepyridines, which act as corticotropin-releasing factor 1 (CRF-1) antagonists. chemdad.com This indicates its potential as a scaffold for the development of new therapeutic agents.

Future investigations are expected to explore:

Kinase Inhibitors: Derivatives of anilino-quinolines and anilino-benzo[g]quinolines containing a nitrile group have shown potent activity as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Given that this compound can serve as a precursor to such structures, its derivatives are being investigated for their potential to inhibit specific kinases involved in cell proliferation and signaling pathways.

Antiviral and Antiparasitic Agents: Fused heterocyclic compounds derived from aminobenzonitriles are being explored for their antiviral and antiparasitic activities. The ability to generate a diverse range of these compounds from this compound makes it an attractive starting material for drug discovery programs in this area.

Central Nervous System (CNS) Agents: As a precursor to CRF-1 antagonists, derivatives of this compound may have applications in the treatment of stress-related disorders such as anxiety and depression. Further research could focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties.

| Therapeutic Target | Potential Derivative Class | Mechanism of Action |

| Protein Kinases | Anilino-quinolines | Inhibition of ATP binding site |

| Viral/Parasitic Enzymes | Fused heterocycles | Varies depending on target |

| CRF-1 Receptor | Dihydropyrrolepyridines | Antagonism of CRF-1 receptor |

Development of New Derivatization Strategies for Functional Group Diversification

To fully exploit the potential of this compound, the development of new and efficient methods for its derivatization is crucial. This will enable the synthesis of a wide range of analogs with diverse functional groups, which can then be screened for various applications.

Key strategies for functional group diversification include:

Modification of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functional groups such as amides, sulfonamides, and ureas. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form various heterocycles like tetrazoles.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. spirochem.comu-tokyo.ac.jp For example, the nitrile group could be replaced with other electron-withdrawing groups, or the ethyl group could be substituted with other alkyl or functionalized chains to explore the structure-activity relationship of its derivatives. slideshare.net

Ring Functionalization: The aromatic ring itself can be further functionalized through electrophilic substitution reactions. The directing effects of the existing amino and nitrile groups will influence the position of the incoming substituents, allowing for regioselective synthesis of new derivatives.

| Derivatization Strategy | Target Functional Group | Potential Reagents | Resulting Functional Group |

| Acylation | Amino group | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Amino group | Alkyl halides | Secondary/Tertiary amine |

| Hydrolysis | Nitrile group | Acid/Base | Carboxylic acid |

| Reduction | Nitrile group | Reducing agents (e.g., LiAlH4) | Primary amine |

| Cycloaddition | Nitrile group | Azides | Tetrazole |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-ethylbenzonitrile, and what are the critical reaction parameters?

- Methodology : The compound is synthesized via condensation reactions. For example, refluxing This compound (I) with 3,4-diethoxy-3-cyclobutene-1,2-dione (II) in acetonitrile yields intermediate 4-(2-ethoxy-3,4-dioxo-1-cyclobutenylamino)-3-ethylbenzonitrile (III) . Further condensation with amines like (R)-1,2,2-trimethylpropylamine (IV) in ethanol completes the synthesis . Key parameters include solvent choice (e.g., acetonitrile for reflux), reaction time (24–48 hours), and temperature control (reflux conditions).

- Validation : Confirm product identity via NMR (¹H/¹³C) and HPLC purity checks (≥98% as per commercial standards) .

Q. How can researchers confirm the identity and purity of this compound?

- Analytical Methods :

- Spectroscopy : Use ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons, δ ~1.2–1.5 ppm for ethyl group) and IR (CN stretch ~2220–2240 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (theoretical [M+H]⁺ = 161.2 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and EN 166-compliant safety goggles to prevent eye/skin contact. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for intermediate stability .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclobutene-dione condensations.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Data Analysis :

- DFT Calculations : Compare experimental IR/NMR with computed spectra (e.g., Gaussian software) to validate structural assignments .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ethyl vs. methyl substitution) .

Q. How can by-products from this compound reactions be identified and minimized?

- Techniques :

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed amide by-products) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify side-reaction thresholds .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.